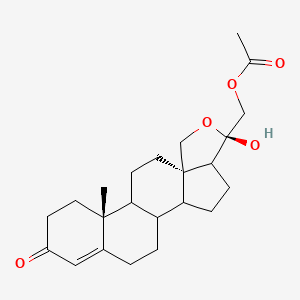
18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate is a synthetic steroid compound with the molecular formula C23H32O5 and a molecular weight of 388.5 g/mol . This compound is known for its significant role in various biochemical and pharmacological applications, particularly in the field of neurology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate typically involves the acetylation of 18,21-dihydroxy-pregn-4-ene-3,20-dione. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 18 and 21.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets steroid receptors in the body, modulating their activity and influencing various physiological processes.
Pathways Involved: It affects pathways related to steroidogenesis, inflammation, and neuroprotection, thereby exerting its pharmacological effects.
Comparaison Avec Des Composés Similaires
11,18,21-Trihydroxypregn-4-ene-3,20-dione: This compound has similar hydroxylation patterns but differs in its overall structure and activity.
Pregn-4-ene-3,20-dione, 11α-hydroxy-, acetate: Another acetate derivative with distinct pharmacological properties.
17α-Hydroxyprogesterone: A related steroid with hydroxylation at different positions, used in various therapeutic applications.
Uniqueness: 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate is unique due to its specific hydroxylation and acetylation patterns, which confer distinct biochemical and pharmacological properties .
Propriétés
Formule moléculaire |
C23H32O5 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[(6S,9R,13R)-6-hydroxy-13-methyl-16-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-6-yl]methyl acetate |
InChI |
InChI=1S/C23H32O5/c1-14(24)27-13-23(26)20-6-5-19-17-4-3-15-11-16(25)7-9-21(15,2)18(17)8-10-22(19,20)12-28-23/h11,17-20,26H,3-10,12-13H2,1-2H3/t17?,18?,19?,20?,21-,22+,23+/m0/s1 |
Clé InChI |
QFXMMLCXOVKRRP-ZWAMDLKQSA-N |
SMILES isomérique |
CC(=O)OC[C@@]1(C2CCC3[C@@]2(CCC4C3CCC5=CC(=O)CC[C@]45C)CO1)O |
SMILES canonique |
CC(=O)OCC1(C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


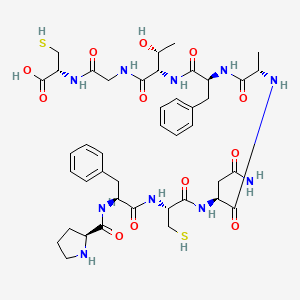
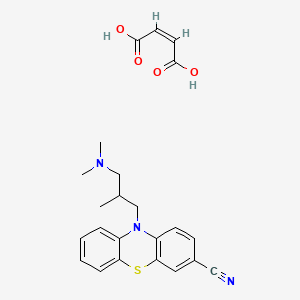
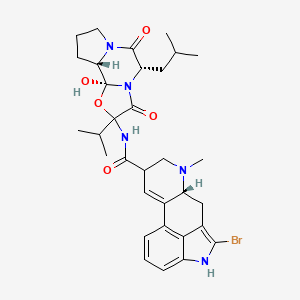
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)
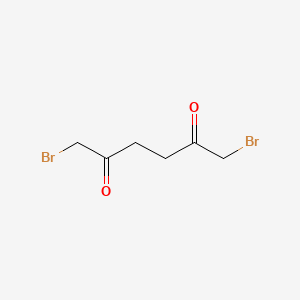
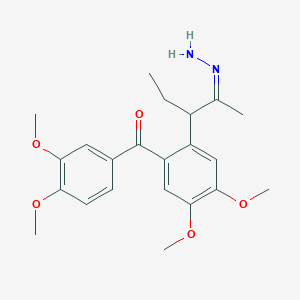
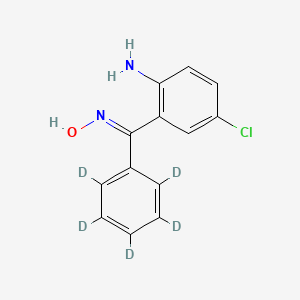
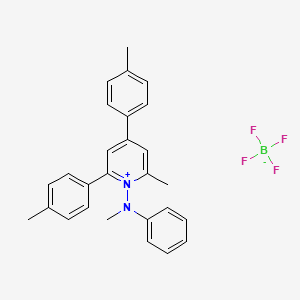
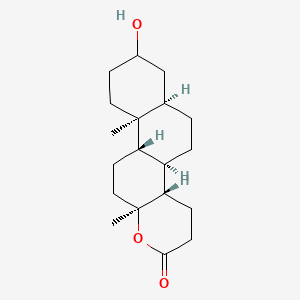
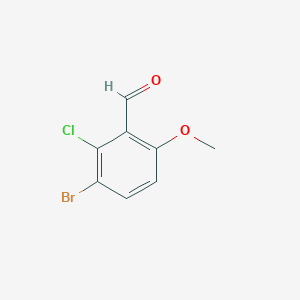
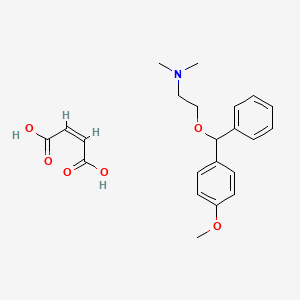

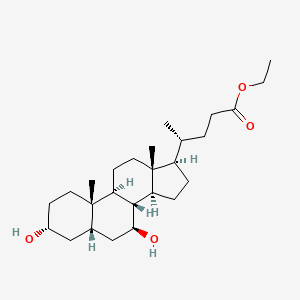
![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
